Desnitrotolcapone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Tau-derived-hexapeptide 306VQIVYK311 aggregation inhibitors

Desnitrotolcapone and its related nitrocatechol derivatives, such as tolcapone and entacapone, have been explored for their potential in inhibiting the aggregation of tau-derived hexapeptides, which are implicated in neurodegenerative diseases like Alzheimer's. Studies indicate that the nitrocatechol moiety is a critical pharmacophore in designing drugs to prevent tau aggregation, with tolcapone showing significant antiaggregation activity. These findings underscore the potential of desnitrotolcapone derivatives in developing new tau-aggregation inhibitors (Mohamed, Hoang, Jelokhani-Niaraki, Rao, 2013).

COMT Inhibitors in Neurological Disorders

Desnitrotolcapone derivatives, including tolcapone and entacapone, serve as potent inhibitors of catechol-O-methyltransferase (COMT), an enzyme that degrades catecholamines like dopamine. Their inhibition is crucial in the treatment of Parkinson's disease, where they enhance the availability of dopamine by preventing its breakdown, thus offering a complementary therapy to levodopa. The development of these compounds, despite the absence of a nitro group, has been significant in understanding the balance between effective COMT inhibition and reducing potential hepatotoxicity associated with such drugs (Paulini, Lerner, Jakob‐Roetne, Zürcher, Borroni, Diederich, 2004).

Blood-Brain Barrier Permeable Nitrocatechol-Based COMT Inhibitors

Efforts to develop centrally active COMT inhibitors with reduced hepatotoxicity risk have led to the creation of new nitrocatechol derivatives that show potent inhibition of COMT and possess drug-like properties for crossing the blood-brain barrier. These derivatives are less toxic than tolcapone and entacapone and have a lower potential for hepatotoxicity, making them valuable in treating neurological disorders (Silva, Mohamed, Shakeri, Rao, Martínez-González, Perez, Martínez, Valente, Garrido, Uriarte, Serrão, Soares-da-Silva, Remião, Borges, 2016).

属性

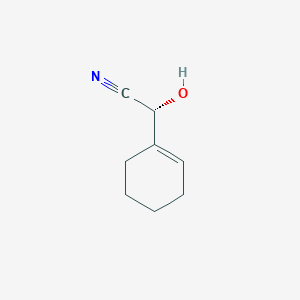

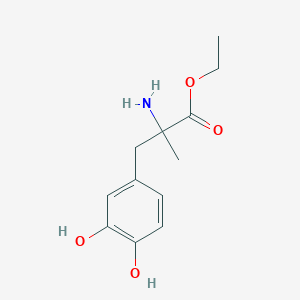

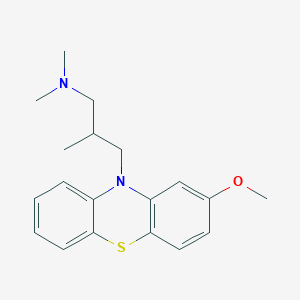

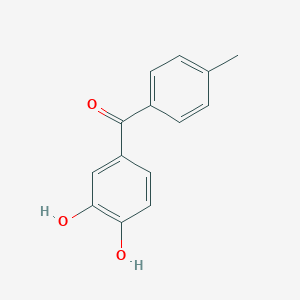

IUPAC Name |

(3,4-dihydroxyphenyl)-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-9-2-4-10(5-3-9)14(17)11-6-7-12(15)13(16)8-11/h2-8,15-16H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNUSEKORCRKLMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desnitrotolcapone | |

CAS RN |

1391053-03-4 |

Source

|

| Record name | Desnitrotolcapone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391053034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESNITROTOLCAPONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FMM5H1WHV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。